molecular formula C18H29NaO3S B082459 Sodium o-dodecylbenzenesulfonate CAS No. 12627-25-7

Sodium o-dodecylbenzenesulfonate

Cat. No. B082459
CAS RN: 12627-25-7
M. Wt: 348.5 g/mol
InChI Key: HFQQZARZPUDIFP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium o-dodecylbenzenesulfonate (SDBS) is a widely used anionic surfactant in various scientific research applications. It is a white powder that is soluble in water and commonly used as a detergent, emulsifier, and wetting agent. SDBS has been extensively studied due to its unique properties and potential applications in various fields.

Mechanism Of Action

Sodium o-dodecylbenzenesulfonate acts as a surfactant by reducing the surface tension of aqueous solutions. It has a hydrophobic tail and a hydrophilic head, which allows it to interact with both water and nonpolar substances. Sodium o-dodecylbenzenesulfonate can form micelles in aqueous solutions, which can solubilize hydrophobic substances and enhance their solubility. Sodium o-dodecylbenzenesulfonate can also interact with proteins and other biomolecules, leading to changes in their conformation and activity.

Biochemical And Physiological Effects

Sodium o-dodecylbenzenesulfonate has been shown to have various biochemical and physiological effects. It can disrupt the structure and function of cell membranes, leading to cell lysis and death. Sodium o-dodecylbenzenesulfonate can also affect the activity of enzymes and proteins by altering their conformation and stability. In addition, Sodium o-dodecylbenzenesulfonate can induce oxidative stress and inflammation in cells and tissues.

Advantages And Limitations For Lab Experiments

Sodium o-dodecylbenzenesulfonate has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to use. Sodium o-dodecylbenzenesulfonate can solubilize hydrophobic substances, which can be useful in various applications. However, Sodium o-dodecylbenzenesulfonate can also interfere with certain assays and experiments, leading to false results. Sodium o-dodecylbenzenesulfonate can also be toxic to cells and tissues at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on Sodium o-dodecylbenzenesulfonate. One area of interest is the use of Sodium o-dodecylbenzenesulfonate in the synthesis of new materials, such as metal-organic frameworks and hybrid materials. Another area of interest is the development of new applications for Sodium o-dodecylbenzenesulfonate in biotechnology and medicine. Sodium o-dodecylbenzenesulfonate has potential as a drug delivery agent and diagnostic tool, and further research is needed to explore these applications. Finally, more studies are needed to understand the mechanism of action and toxicity of Sodium o-dodecylbenzenesulfonate, which can inform its safe use in various applications.
Conclusion
Sodium o-dodecylbenzenesulfonate is a widely used anionic surfactant in various scientific research applications. It has unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Sodium o-dodecylbenzenesulfonate have been discussed in this paper. Further research is needed to fully understand the potential of Sodium o-dodecylbenzenesulfonate in various applications.

Scientific Research Applications

Sodium o-dodecylbenzenesulfonate has been extensively used in scientific research due to its unique properties. It is commonly used as a detergent in protein purification and chromatography. Sodium o-dodecylbenzenesulfonate can also be used as an emulsifier in the preparation of nanoparticles and liposomes. In addition, Sodium o-dodecylbenzenesulfonate has been used as a wetting agent in the preparation of thin films and coatings. Sodium o-dodecylbenzenesulfonate has also been used in the synthesis of various materials, including carbon nanotubes, metal nanoparticles, and polymers.

properties

IUPAC Name

sodium;2-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQQZARZPUDIFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27176-87-0 (Parent)
Record name Sodium dodecylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0041642
Record name Sodium o-dodecylbenzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium o-dodecylbenzenesulfonate

CAS RN

15163-46-9, 25155-30-0
Record name Sodium o-dodecylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dodecylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-dodecyl-, sodium salt (1:1)
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Record name Sodium o-dodecylbenzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium o-dodecylbenzenesulphonate
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Record name SODIUM O-DODECYLBENZENESULFONATE
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Synthesis routes and methods

Procedure details

Values of α reported for a number of anionic surfactants at air-waterand heptane-water interfaces range from 45 to 72 Å2 . Oh and Shah estimated α of sodium dodecylsulfate at hexadecane/water and air/water interfaces as 68.9 and 5.18 Å2 respectively. Sodium dodecylbenzosulfonate (SDBS), an anionic surfactant, exhibited saturation adsorption on graphon, a hydrophobic surface, at the CMC, with α value of 60 Å2. We obtained α value of 61 Å2 for SDBS at decane-water interface, from a plot of interfacial tension, γ, versus the lnC, using the Wilhelmy plate technique for measuring γ.
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